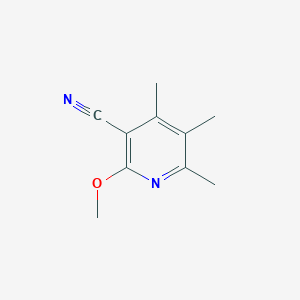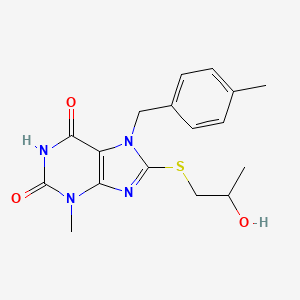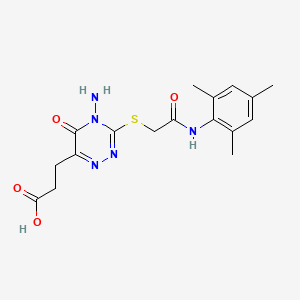![molecular formula C21H17N3O3S B2410862 3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-45-1](/img/structure/B2410862.png)
3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a small molecule drug candidate that is being investigated for the treatment of type 2 diabetes mellitus. It is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b]pyridine analogue .
Synthesis Analysis
These thiazolo [5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular formula of the compound is C20H17N3O4S2 and its molecular weight is 427.49. The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The compound was synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The compound has a molecular weight of 427.49. The 1H-NMR spectrum of a similar compound showed a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .Scientific Research Applications
Antibacterial Agents
3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, as a derivative of thiazolepyridine, has shown potential as an antibacterial agent. Karuna et al. (2021) synthesized a set of novel thiazolepyridine derived heterocyclic hybrids, which exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. This suggests its potential utility in developing new antibacterial drugs (Karuna, Reddy, Syed, & Atta, 2021).
Antimicrobial and Antifungal Agents
The compound's derivatives have also been studied for their antimicrobial and antifungal activities. For example, Patel and Patel (2015) explored heterocyclic compounds similar in structure, which exhibited antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015). Similarly, Chawla (2016) found that certain thiazole derivatives, including those with dimethoxy substitution, demonstrated good antimicrobial activity (Chawla, 2016).
Anticancer Properties
In addition to its antimicrobial potential, there's evidence to suggest its derivatives could have anticancer properties. Ravinaik et al. (2021) synthesized substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, including breast and lung cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Characterization for Biological Evaluation
The synthesis and characterization of these compounds for biological evaluation is an ongoing research area. Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized similar compounds, conducting biological evaluation and molecular docking studies to explore their potential applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
Target of Action
Similar thiazolo[5,4-b]pyridine compounds have been reported to interact with pi3kα . PI3Kα is a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with lys802 in pi3kα . This interaction could potentially inhibit the activity of PI3Kα, thereby affecting the downstream cellular functions it regulates.
Biochemical Pathways
Given the potential interaction with pi3kα, it’s plausible that the compound could affect the pi3k/akt/mtor pathway, which is involved in cell cycle regulation and cancer progression .
Result of Action
Inhibition of pi3kα could potentially lead to reduced cell proliferation and survival, given the role of pi3kα in these cellular functions .
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-9-8-13(12-18(17)27-2)19(25)23-15-6-3-5-14(11-15)20-24-16-7-4-10-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTHUPZWRKZRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

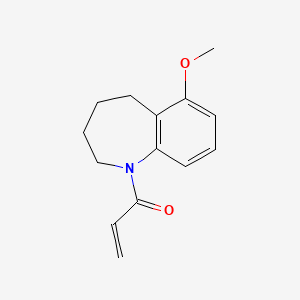
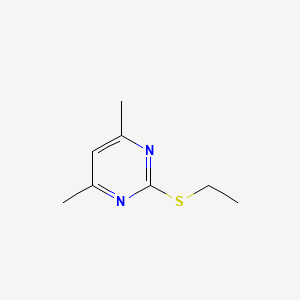
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)

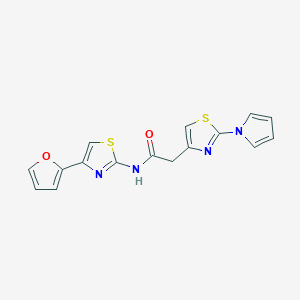
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

